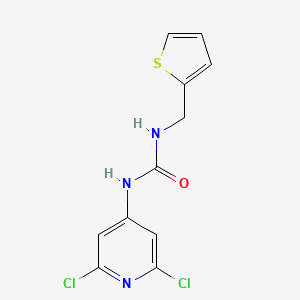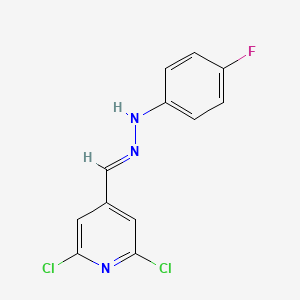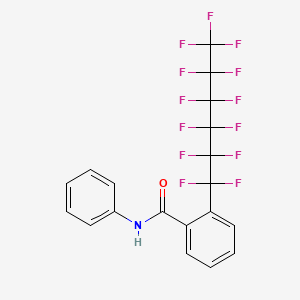![molecular formula C12H14F3O4P B3042873 Diethyl [4-(trifluoromethyl)benzoyl]phosphonate CAS No. 680215-36-5](/img/structure/B3042873.png)
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate
Overview
Description
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a phosphonate ester. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds, which are crucial in various chemical and pharmaceutical processes .
Mechanism of Action
Target of Action
The primary target of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is Parathion hydrolase , an enzyme found in organisms like Brevundimonas diminuta and Flavobacterium sp . This enzyme plays a crucial role in the hydrolysis of organophosphorus compounds.
Mode of Action
This compound interacts with its target, Parathion hydrolase, by serving as a substrate for the enzyme . It catalyzes the hydrolysis of the insecticide paraoxon at a rate approaching the diffusion limit . This suggests that the compound has evolved to optimally utilize this synthetic substrate.
Pharmacokinetics
The compound is known to be a small molecule , which typically have good bioavailability due to their ability to cross biological membranes.
Result of Action
Its ability to serve as a substrate for parathion hydrolase suggests that it may play a role in the detoxification of organophosphorus compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that it should be stored under dry conditions to maintain its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture interference. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired phosphonate ester .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as distillation and recrystallization to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: Diethyl [4-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Substituted benzoyl phosphonates.
Scientific Research Applications
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of agrochemicals and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms, particularly those involving phosphonate esters.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting enzymes that interact with phosphorus-containing substrates.
Industry: The compound is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
- Diethyl [4-(trifluoromethyl)benzyl]phosphonate
- Diethyl [3,3,3-trifluoroprop-1-yn-1-yl]phosphonate
- Diethyl [3,3,4,4,4-pentafluorobut-1-yn-1-yl]phosphonate
Comparison: Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is unique due to its benzoyl moiety, which provides distinct reactivity and stability compared to other trifluoromethyl-substituted phosphonates. The presence of the trifluoromethyl group significantly enhances its chemical properties, such as increased lipophilicity and resistance to metabolic degradation, making it more suitable for applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
diethoxyphosphoryl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRLHUDTSZWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=C(C=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide](/img/structure/B3042791.png)
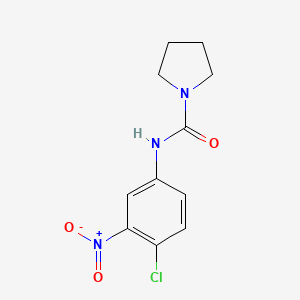
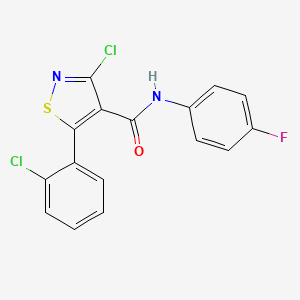
![1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide](/img/structure/B3042797.png)
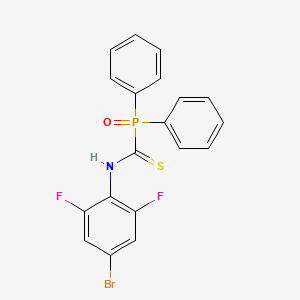
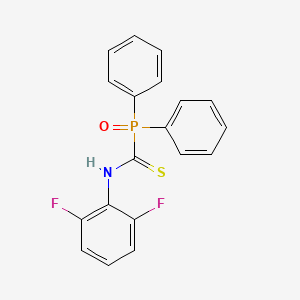
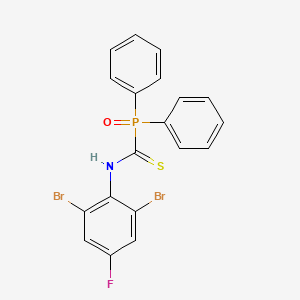
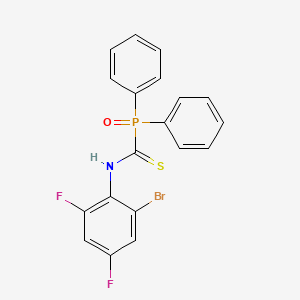

![N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3042804.png)

